molecular formula C19H21N3O2 B5604959 N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

Cat. No. B5604959
M. Wt: 323.4 g/mol
InChI Key: DDSVXYULRLRKFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex reactions where carbon-14 is introduced via an aryllithium reaction with CO2 to form the labelled acid, which is then transformed into the amide, indicative of the meticulous process involved in creating these compounds (Gawell, 2003).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by techniques such as IR, 1H-NMR, and EI-MS spectral data, confirming the structural integrity and composition of these molecules. Such detailed analyses provide insights into the molecular geometry and electronic configuration, which are critical for understanding the compound's reactivity and properties (Hussain et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds like "N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide" showcase a wide range of reactivities and properties. Studies have shown that altering the substitution pattern on the piperazine ring or the benzamide moiety significantly affects the compound's biological activity and chemical stability, illustrating the compound's versatility and reactivity (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of compounds in this category, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of functional groups like the piperazine ring and the benzamide moiety impacts the compound's physical characteristics, affecting its formulation and application potentials. Studies involving similar compounds have revealed insights into their biophotonic applications, highlighting the importance of understanding these physical properties (Nesterov et al., 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, stability under various conditions, and the ability to undergo specific chemical transformations, are crucial for determining the compound's potential applications. The synthesis and studies of related compounds have demonstrated their potential as therapeutic agents, underscoring the importance of chemical properties analysis in the development of new drugs (Boddu et al., 2018).

properties

IUPAC Name

N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-21-11-13-22(14-12-21)19(24)16-9-5-6-10-17(16)20-18(23)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSVXYULRLRKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49818914
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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